molecular formula C7H6ClF3N2 B8486285 (2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine

(2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine

Cat. No.: B8486285
M. Wt: 210.58 g/mol
InChI Key: ZERHZJGMGDTSFX-UHFFFAOYSA-N
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Description

(2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine typically involves the reaction of 2-chloro-6-trifluoromethyl-pyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.

Scientific Research Applications

(2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and amine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-6-trifluoromethyl-pyridin-3-yl)boronic acid
  • (2-Chloro-6-trifluoromethyl-pyridin-3-yl)methanol
  • 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Uniqueness

(2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups on the pyridine ring enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

2-chloro-N-methyl-6-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C7H6ClF3N2/c1-12-4-2-3-5(7(9,10)11)13-6(4)8/h2-3,12H,1H3

InChI Key

ZERHZJGMGDTSFX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of N-(2-chloro-6-trifluoromethylpyridin-3-yl)-2,2-dimethylpropionamide (6.59 g) and THF (30 ml), sodium hydride (60% in oily, 1 g) was added under ice-cooling, and stirred at room temperature for 30 minutes. The reaction mixture was ice-cooled, and then methyl iodide (10 g) was added, and stirred at room temperature for 4 hours. Into the reaction mixture, water was poured, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. To the resulting residue, acetonitrile (40 ml), concentrated hydrochloric acid (40 ml), and isopropanol (40 ml) were added, and stirred at room temperature for 2 hours, at 60° C. for 2 hours, then at 80° C. for 2 hours. Into the reaction mixture cooled to room temperature, saturated aqueous sodium hydrogen carbonate solution was poured, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to give 2.60 g of (2-chloro-6-trifluoromethylpyridin-3-yl)-methylamine.
Name
N-(2-chloro-6-trifluoromethylpyridin-3-yl)-2,2-dimethylpropionamide
Quantity
6.59 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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